molecular formula C6H11BrO3 B12652442 2-Hydroxybutyl bromoacetate CAS No. 93858-59-4

2-Hydroxybutyl bromoacetate

Cat. No.: B12652442
CAS No.: 93858-59-4
M. Wt: 211.05 g/mol
InChI Key: DAIKRYIFVNVKRJ-UHFFFAOYSA-N
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Description

2-Hydroxybutyl bromoacetate (CAS: 224-753-1) is an organobromine compound characterized by a bromoacetate ester group linked to a 2-hydroxybutyl chain. Its molecular formula is C₆H₁₁BrO₃, derived from the esterification of bromoacetic acid with 2-hydroxybutanol. This compound is notable for its reactive α-bromo carbonyl group, which enables nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93858-59-4

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

2-hydroxybutyl 2-bromoacetate

InChI

InChI=1S/C6H11BrO3/c1-2-5(8)4-10-6(9)3-7/h5,8H,2-4H2,1H3

InChI Key

DAIKRYIFVNVKRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)CBr)O

Origin of Product

United States

Preparation Methods

Direct Esterification of Bromoacetic Acid with 2-Hydroxybutanol

  • Procedure:
    Bromoacetic acid is mixed with 2-hydroxybutanol in the presence of a catalytic amount of sulfuric acid. The mixture is heated under reflux, and water generated is removed by azeotropic distillation using an organic solvent such as toluene or xylene. After completion, the reaction mixture is cooled, neutralized if necessary, and the product is purified by distillation.

  • Advantages:

    • Straightforward and uses commercially available reagents
    • High conversion rates with proper water removal
  • Limitations:

    • Requires careful control of temperature and acid concentration to avoid side reactions such as hydrolysis or polymerization
    • Handling of corrosive acids and removal of acidic waste

One-Pot Bromination and Esterification from Chloroacetic Acid

  • Process Overview:
    A patented method involves the bromination of chloroacetic acid in situ using an alkali metal or ammonium bromide and concentrated sulfuric acid, followed by esterification with an alcohol in the same reaction vessel. This method can be adapted for 2-hydroxybutanol as the alcohol component.

  • Key Steps:

    • Gradual addition of concentrated sulfuric acid to a mixture of chloroacetic acid, bromide salt, 2-hydroxybutanol, water, and an organic solvent capable of forming an azeotrope.
    • Heating the mixture to 40–70 °C to promote bromination and esterification while removing water azeotropically.
    • Isolation of 2-hydroxybutyl bromoacetate from the organic phase.
  • Benefits:

    • Compact, one-pot procedure reduces handling and contamination
    • Cost-effective due to use of inexpensive starting materials
    • High yields and short reaction times reported
  • Considerations:

    • Requires precise control of reaction parameters to avoid incomplete bromination or side products
    • Suitable for scale-up with proper reactor design.

Catalytic Esterification Using Solid Acid Catalysts

  • Although specific reports on this compound are limited, analogous esters such as tert-butyl bromoacetate have been synthesized using solid superacid catalysts at room temperature under atmospheric pressure. This green chemistry approach involves:

    • Using solid perfluorinated sulfonic acid resins as catalysts
    • Conducting esterification in organic solvents like oxolane (tetrahydrofuran)
    • Catalyst recovery by filtration and solvent recycling by distillation
    • Achieving high purity (>99%) and yields (>95%)
  • This method offers environmental benefits by minimizing waste and avoiding corrosive liquid acids, and it may be adapted for this compound synthesis.

Preparation Method Key Reactants Catalyst/Conditions Yield (%) Advantages Limitations
Direct esterification Bromoacetic acid + 2-hydroxybutanol Sulfuric acid, reflux, azeotropic distillation 85–95 Simple, well-known, scalable Acid handling, side reactions
One-pot bromination + esterification Chloroacetic acid + bromide salt + 2-hydroxybutanol Conc. H2SO4, 40–70 °C, azeotropic distillation 90–95 Cost-effective, compact process Requires precise control
Solid acid catalyzed esterification Bromoacetic acid + 2-hydroxybutanol Solid superacid resin, room temp, organic solvent >95 Green, reusable catalyst, mild conditions Less reported for this specific ester
  • The esterification of bromoacetic acid with 2-hydroxybutanol is the most direct and widely used method, with yields typically above 85% when water removal is efficient.

  • The one-pot bromination and esterification process from chloroacetic acid offers a streamlined approach with economic and environmental advantages, suitable for industrial scale production.

  • Emerging green methods using solid acid catalysts demonstrate potential for safer, more sustainable production, though further adaptation and optimization for this compound are needed.

  • Purification by distillation under reduced pressure is standard to obtain high-purity product suitable for pharmaceutical intermediates.

The preparation of this compound is primarily achieved through acid-catalyzed esterification of bromoacetic acid with 2-hydroxybutanol. Advances in one-pot bromination-esterification and green catalytic methods provide efficient, scalable, and environmentally friendlier alternatives. Selection of the method depends on scale, cost, environmental considerations, and desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybutyl bromoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxybutyl bromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxybutyl bromoacetate involves its reactivity towards nucleophiles and electrophilesThe hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
2-Hydroxybutyl bromoacetate C₆H₁₁BrO₃ 211.06 Bromoacetate, hydroxybutyl Organic synthesis, intermediates
Ethyl bromoacetate (EBAC) C₄H₇BrO₂ 167.00 Bromoacetate, ethyl Alkylating agent, peptide synthesis
4-Nitrophenyl bromoacetate C₈H₆BrNO₄ 260.05 Bromoacetate, 4-nitrophenyl Reagent for amines/amides
Methyl 2-bromo-2-methoxyacetate C₄H₇BrO₃ 183.00 Bromoacetate, methoxy, methyl Specialty ester synthesis

Key Differences in Reactivity and Properties

Electrophilic Reactivity :

  • The α-bromo carbonyl group in this compound facilitates nucleophilic substitutions. Ethyl bromoacetate (EBAC) shows higher thiol reactivity (ELUMO = -1.12 eV) compared to bromoacetamide (BAN) due to its electron-withdrawing ester group, which likely extends to this compound .
  • The hydroxybutyl chain in this compound may enhance solubility in polar solvents compared to EBAC or aryl-substituted analogs (e.g., 4-nitrophenyl bromoacetate) .

Coordination Chemistry: Bromoacetate anions (e.g., in copper complexes) exhibit distinct IR spectral signatures (Δν = 182–204 cm⁻¹) depending on binding modes (monodentate vs. bidentate). This compound’s hydroxy group could enable chelation, altering coordination behavior compared to simpler esters like EBAC .

Thermal Stability: Bromoacetate esters decompose via dehalogenation and oxidation.

Biological Activity

2-Hydroxybutyl bromoacetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is an ester formed from the reaction of bromoacetic acid and 2-hydroxybutanol. Its structure can be represented as follows:

C5H11BrO3\text{C}_5\text{H}_{11}\text{BrO}_3

This compound features a bromoacetate functional group which is known to influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of bromoacetate compounds often exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that bromoacetates can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Bromoacetate Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
S. aureus16 μg/mL
Candida albicans64 μg/mL

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study: Anticancer Activity
In a study conducted on human glioblastoma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 25 μM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may be a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The presence of the bromoacetate moiety allows for interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, contributing to their antimicrobial and anticancer effects.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed in treated cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate moderate absorption and distribution profiles, with a half-life that supports frequent dosing schedules in experimental models.

Q & A

Q. How can researchers resolve discrepancies in reported yields for reactions involving this compound?

  • Answer : Variability often arises from:
  • Impurity Profiles : Trace water or residual catalysts alter kinetics; rigorous purification of starting materials is critical.
  • Reaction Monitoring : Use in-situ techniques (e.g., 1^1H NMR) to track intermediate formation and adjust conditions dynamically .

Q. Why do some studies report divergent regioselectivity in alkylation reactions with bromoacetate esters?

  • Answer : Regioselectivity depends on solvent polarity (e.g., DMF vs. CHCl3_3) and nucleophile hardness. Soft nucleophiles (e.g., thiols) favor α-carbon attack, while hard nucleophiles (e.g., amines) may target ester oxygens under basic conditions .

Q. How can conflicting data on bromoacetate toxicity be reconciled for risk assessment in lab protocols?

  • Answer : Ethyl bromoacetate data (acute toxicity: PAC-3 = 12 ppm ) can inform safety limits for 2-hydroxybutyl derivatives. Adjust for higher molecular weight (lower volatility) but consider similar lachrymatory and vesicant effects .

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